N'-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide
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Overview
Description
N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a methyl group, as well as a benzohydrazide moiety with a chlorine atom. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide typically involves the reaction of 4-amino-6-methylpyrimidine with 3-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzohydrazide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride
- N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride
- N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride
Uniqueness
N’-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide is unique due to the presence of the chlorine atom in the benzohydrazide moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorine substituent plays a crucial role in the compound’s activity.
Properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)-3-chlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-7-5-10(14)16-12(15-7)18-17-11(19)8-3-2-4-9(13)6-8/h2-6H,1H3,(H,17,19)(H3,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJGLAYFZAVSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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